molecular formula C15H13Cl2NO B11106625 2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide

2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide

Cat. No.: B11106625
M. Wt: 294.2 g/mol
InChI Key: MPCNJINLGHQZSV-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO and a molecular weight of 294.183 g/mol . This compound is characterized by the presence of a benzamide core substituted with chloro and phenyl groups, making it a valuable molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and phenyl groups enhances its reactivity and potential for various applications in research and industry .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C15H13Cl2NO/c16-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)

InChI Key

MPCNJINLGHQZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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